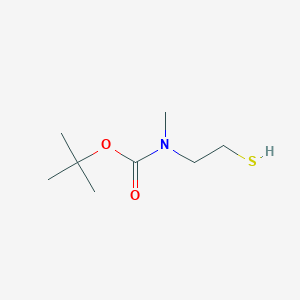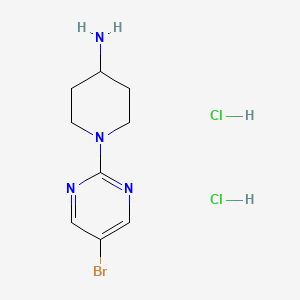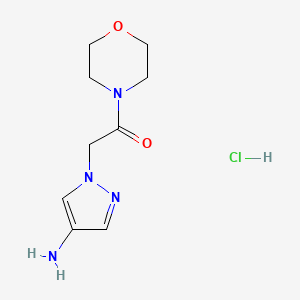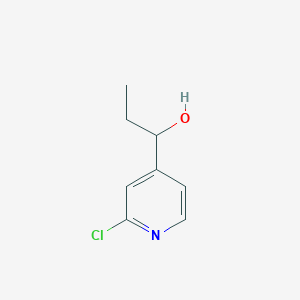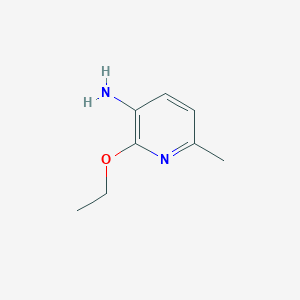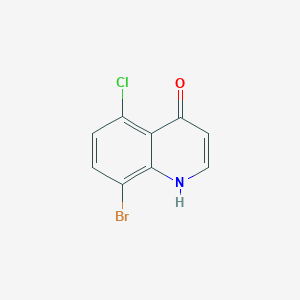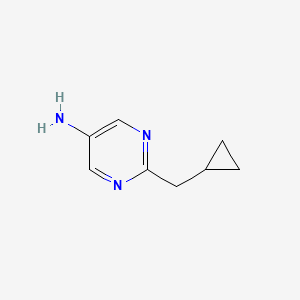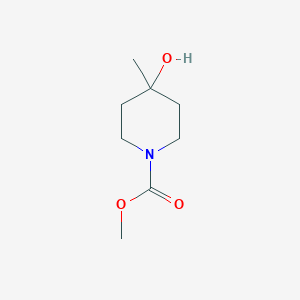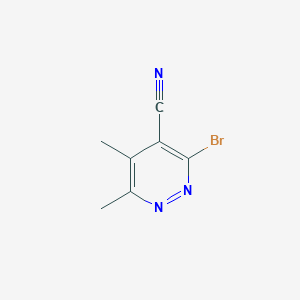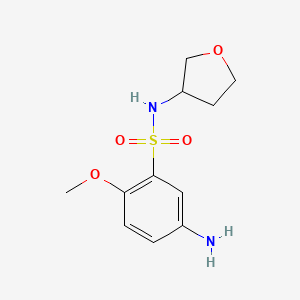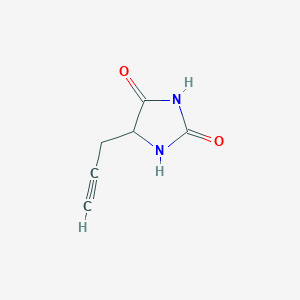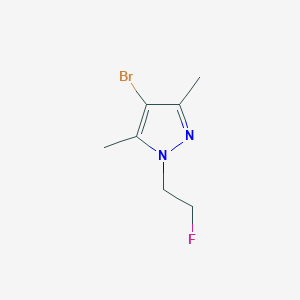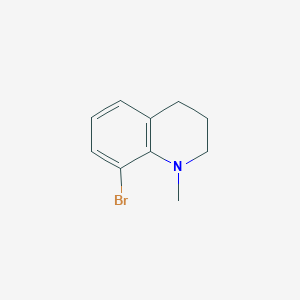
8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 1st position.
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Result of Action
Tetrahydroquinoline derivatives are known to exhibit diverse biological activities, which can be attributed to their interactions with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other substances, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the tetrahydroquinoline ring. The reaction can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety. Large-scale production would likely involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1-methyl-1,2,3,4-tetrahydroquinoline. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines .
Scientific Research Applications
8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: This compound lacks the bromine substituent and has different chemical reactivity and biological activity.
8-Bromo-1,2,3,4-tetrahydroquinoline: Similar to 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline but without the methyl group at the 1st position, leading to differences in its chemical and biological properties
Uniqueness
This compound is unique due to the presence of both the bromine and methyl substituents, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
8-bromo-1-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUTTOYYOYVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
